Ethyl 2-(4-formylphenyl)acetate

CAS No.: 43153-12-4

Cat. No.: VC5893233

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43153-12-4 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.214 |

| IUPAC Name | ethyl 2-(4-formylphenyl)acetate |

| Standard InChI | InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 |

| Standard InChI Key | RZKOHSYWTLEMBY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)C=O |

Introduction

Chemical Identity and Structural Analysis

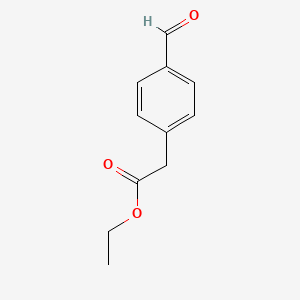

Ethyl 2-(4-formylphenyl)acetate belongs to the class of aromatic acetates, with the systematic IUPAC name ethyl 2-(4-formylphenyl)acetate. Its molecular formula is C₁₁H₁₂O₃, and its structure comprises a phenyl ring substituted with a formyl group at the para position and an ethyl acetate moiety at the ortho position (Figure 1) . The compound’s exact mass is 192.079 g/mol, and its topological polar surface area (PSA) is 43.37 Ų, reflecting moderate solubility in polar solvents .

Stereochemical and Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.1 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂). Infrared (IR) spectra show strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1690 cm⁻¹ (C=O aldehyde) . X-ray crystallography data, though limited, suggest a planar phenyl ring with slight distortion due to steric interactions between the formyl and acetate groups .

Synthesis and Manufacturing Processes

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Acid-catalyzed esterification | 78 | 85 | H₂SO₄, reflux, 6 h |

| TEMPO-mediated oxidation | N/A | >90 | TEMPO (0.01–0.1 eq), NaOCl |

Physicochemical Properties

Thermodynamic and Solubility Data

Ethyl 2-(4-formylphenyl)acetate exhibits a density of 1.0627 g/cm³ (estimated) and a boiling point of 267.4°C . It is sparingly soluble in water (986.4 mg/L at 25°C) but miscible with organic solvents like ethyl acetate and methanol . The compound’s LogP of 1.60 suggests preferential partitioning into lipid phases, a critical factor in drug design .

Stability and Reactivity

The aldehyde group confers susceptibility to nucleophilic attack, necessitating storage under inert atmospheres (e.g., nitrogen) at 2–8°C to prevent oxidation . In acidic media, the ester hydrolyzes to 2-(4-formylphenyl)acetic acid, while basic conditions promote aldol condensation reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This ester serves as a key precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) such as felbinac derivatives. Its formyl group enables facile Schiff base formation with amines, a reaction exploited in prodrug development .

Flavor and Fragrance Industry

Structural analogs like ethyl vanillin acetate (CAS 72207-94-4) are widely used as vanilla flavorants . While ethyl 2-(4-formylphenyl)acetate itself lacks direct applications here, its synthetic flexibility supports the production of related aromatic esters .

Recent Research and Developments

Catalytic Innovations

Recent patents emphasize TEMPO-based oxidation systems for analogous compounds, achieving high yields with minimal waste . Adapting these methods to ethyl 2-(4-formylphenyl)acetate synthesis could enhance industrial sustainability.

Flow Chemistry Applications

Preliminary studies in continuous-flow reactors demonstrate efficient esterification of aromatic acids, reducing reaction times from hours to minutes . Implementing such technologies could revolutionize large-scale production of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume